molecular formula C6H7NO2 B082915 2-(Hydroxymethyl)pyridin-3-ol CAS No. 14047-53-1

2-(Hydroxymethyl)pyridin-3-ol

Cat. No. B082915
Key on ui cas rn: 14047-53-1
M. Wt: 125.13 g/mol
InChI Key: ZJRBRKUGRKKZOO-UHFFFAOYSA-N
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Patent
US04156727

Procedure details

3-Hydroxy-2-hydroxymethylpyridine (8.5 g) was added to a solution of sodium (1.565 g) in ethanol (100 cc) and the mixture was evaporated to dryness. Dimethylsulphoxide (180 cc) was added to the residue, and bromoethane (7.43 g) in dimethylsulphoxide (24 cc) was added over 20 minutes to the stirred mixture. The mixture was allowed to stand at room temperature for 65 hours, and was evaporated. The residue was partitioned between chloroform and water, and the chloroform extracts were evaporated to an oil which was converted into a crystalline hydrochloride m.p. 190°-191.5° by the addition of ethanolic hydrogen chloride. The hydrochloride was dissolved in water, and aqueous ammonia was added until the mixture was basic, and the mixture was extracted with chloroform. The chloroform extracts were evaporated and the residue crystallised from ethanol/diethyl ether to give 3-ethoxy-2-hydroxymethylpyridine (5.0 g) m.p. 74.5°-76°.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
1.565 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[Na].[CH2:11](O)[CH3:12]>>[CH2:11]([O:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][CH:5]=[CH:6][CH:7]=1)[CH3:12] |^1:9|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
OC=1C(=NC=CC1)CO
Name
Quantity
1.565 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
Dimethylsulphoxide (180 cc) was added to the residue, and bromoethane (7.43 g) in dimethylsulphoxide (24 cc)
ADDITION
Type
ADDITION
Details
was added over 20 minutes to the stirred mixture
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between chloroform and water
CUSTOM
Type
CUSTOM
Details
the chloroform extracts were evaporated to an oil which
ADDITION
Type
ADDITION
Details
was converted into a crystalline hydrochloride m.p. 190°-191.5° by the addition of ethanolic hydrogen chloride
DISSOLUTION
Type
DISSOLUTION
Details
The hydrochloride was dissolved in water
ADDITION
Type
ADDITION
Details
aqueous ammonia was added until the mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform extracts were evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallised from ethanol/diethyl ether

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
C(C)OC=1C(=NC=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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